(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base, followed by the introduction of the nitro group through nitration reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens like chlorine or bromine, nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazolone core is known for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with biological targets, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-nitro-5-pyrazolone: Similar structure but lacks the chlorophenyl group.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the nitro and chlorophenyl groups.
4-Aminoantipyrine: Contains an amino group instead of a nitro group.
Uniqueness
The uniqueness of (4E)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYL-4-NITROPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15ClN4O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-8-15(23(25)26)6-7-17(11)20-10-16-12(2)21-22(18(16)24)14-5-3-4-13(19)9-14/h3-10,21H,1-2H3 |
InChI Key |
NSKGAIUGXDGAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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